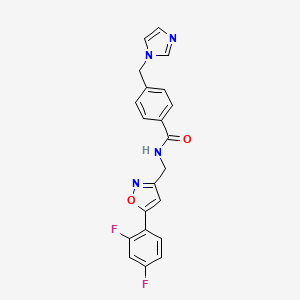

4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide

货号:

B2893752

CAS 编号:

1211153-57-9

分子量:

394.382

InChI 键:

MZGLZXUKSWOWGH-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-((1H-Imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound designed for biochemical research. This molecule incorporates distinct pharmacophores, including an imidazole ring and an isoxazole moiety linked via a benzamide core, a structural feature observed in compounds investigated for targeting various biological pathways . The presence of the 1H-imidazole group is a significant structural feature, as this heterocycle is commonly found in molecules that interact with enzymes and receptors, and its derivatives are known to exhibit a broad spectrum of biological activities . Similarly, the 2,4-difluorophenyl-substituted isoxazole segment may contribute to the molecule's overall binding affinity and metabolic stability. This specific molecular architecture suggests potential utility in several research areas. Researchers may explore its application in developing novel therapeutic agents, particularly in oncology, as structurally related compounds have been studied as inhibitors of protein targets such as kinesin spindle protein (KSP) . Its mechanism of action is hypothesized to involve targeted protein inhibition, making it a candidate for use in cell biology and enzymology studies to elucidate specific cellular processes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

属性

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N4O2/c22-16-5-6-18(19(23)9-16)20-10-17(26-29-20)11-25-21(28)15-3-1-14(2-4-15)12-27-8-7-24-13-27/h1-10,13H,11-12H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGLZXUKSWOWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Comparison

The compound’s structural analogs differ in heterocyclic systems, substituent patterns, and fluorine content. Key examples include:

Key Observations :

- Heterocycles : The target compound combines imidazole and isoxazole, whereas analogs like 4d () use thiazole and pyridine, which may alter electronic properties and binding affinity .

- Fluorination: The 2,4-difluorophenyl group in the target compound could enhance metabolic stability and lipophilicity compared to mono-fluorinated or non-fluorinated analogs .

Spectral Data :

Notes:

- The target’s IR C=O stretch aligns with benzamide derivatives in and .

- The absence of NH stretches in thione tautomers (e.g., ) contrasts with the target’s imidazole NH vibrations .

- Fluorine atoms in the target’s difluorophenyl group would produce distinct ¹³C NMR signals (~110–120 ppm) and downfield ¹H shifts .

常见问题

Q. How to design assays for detecting off-target effects or synergistic drug interactions?

- Methodology :

- Proteome profiling : Use affinity chromatography with compound-functionalized beads .

- Checkerboard assays : Test combinations with known drugs (e.g., fluconazole) to calculate FIC indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。